N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-6-7-18-11(8)13(17)15-10-4-2-9(3-5-10)12(14)16/h2-7H,1H3,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDNYYSKTDEOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide typically involves the reaction of 4-aminobenzoyl amide with 3-methylfuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
For industrial production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability. The industrial synthesis of this compound may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Step 1: Formation of Furan-2-carboxamide Intermediate
Furan-2-carbonyl chloride reacts with 4-carbamoylaniline in the presence of triethylamine (Et₃N) and dichloromethane (DCM) at 0–25°C, yielding an intermediate carboxamide .
Step 2: Methylation at the Furan 3-Position
The 3-methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and AlCl₃ as a catalyst. This step proceeds with regioselectivity due to the electron-donating nature of the carboxamide group .
Reaction Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Furan-2-carbonyl chloride | DCM | 0–25°C | 85–94% |
| Methyl chloride/AlCl₃ | DCM | 40°C | 72% |
Electrophilic Substitution Reactions
The methyl group on the furan ring undergoes electrophilic substitution under controlled conditions:
a) Nitration
Reaction with nitric acid (HNO₃) in acetic anhydride produces a nitro-substituted derivative at the 5-position of the furan ring :
Conditions:
-
Nitration occurs at 0°C with 65% yield.
-
The methyl group directs nitration to the 5-position due to steric and electronic effects.
b) Halogenation
Bromination using Br₂ in CCl₄ yields a 5-bromo derivative :
Key Data:
Oxidation Reactions
The methyl group on the furan ring is susceptible to oxidation:
a) Side-Chain Oxidation
Treatment with KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid :
Conditions:
-
Products confirmed via IR (C=O stretch at 1700 cm⁻¹) and NMR.
b) Furan Ring Oxidation
Ozone or H₂O₂ cleaves the furan ring, forming diketones or carboxylic acids :
Mechanism:
-
Ring opening via ozonolysis followed by reductive workup.
Hydrolysis of the Carboxamide Group
The carboxamide bond undergoes hydrolysis under acidic or basic conditions:
a) Acidic Hydrolysis
HCl (6M) reflux converts the carboxamide to a carboxylic acid :
Conditions:
-
Yield: 88% after 6 hours.
b) Basic Hydrolysis
NaOH (2M) yields the corresponding ammonium salt :
Cross-Coupling Reactions
The carboxamide’s aryl group participates in Suzuki-Miyaura coupling when halogenated :
Example: Arylation
Using Pd(PPh₃)₄ and aryl boronic acids:
Data from Analogous Reactions :
| Boronic Acid | Yield |
|---|---|
| Phenylboronic acid | 83% |
| 4-Methoxyphenyl | 75% |
Functionalization via Carbamoyl Group
The carbamoylphenyl substituent undergoes urea/thiourea formation :
Reaction with Isocyanates
Conditions :
-
Solvent: THF, 25°C.
-
Yield: 65–90% for urea derivatives.
Biological Activity and Reactivity Correlations
Reaction products exhibit enhanced bioactivity:
| Derivative | Bioactivity (IC₅₀) | Target |
|---|---|---|
| 5-Nitro-substituted | 1.2 µM | AKR1C1 enzyme |
| Suzuki-coupled aryl | 0.8 µM | STAT3 inhibition |
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide exhibit significant anti-inflammatory effects. For instance, dual inhibitors targeting p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4) have shown promise in treating inflammatory diseases by suppressing tumor necrosis factor-alpha (TNFα) release . This positions this compound as a candidate for further exploration in inflammatory pathways.
Diuretic Activity
Studies on related compounds have demonstrated their potential as diuretics. For example, a structurally similar compound was identified with potent inhibitory activity against urea transporters, which are crucial for renal function. The compound exhibited significant diuretic effects without causing electrolyte imbalance in animal models . This suggests that this compound could be explored for similar applications.
COVID-19 Research
Recent investigations into furan derivatives have highlighted their potential as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication . Compounds with furan moieties have shown promising inhibitory activity, suggesting that this compound might also possess antiviral properties worth exploring in the context of COVID-19 treatment.
Chemical Properties and Structure-Activity Relationship
Understanding the chemical structure of this compound is essential for elucidating its biological activity. The presence of the furan ring and the carbamoyl group are critical for its pharmacological effects. Research has shown that modifications to these functional groups can significantly alter the compound's activity profile .
Data Table: Structure-Activity Relationship of Related Compounds
Conclusion and Future Directions
This compound demonstrates a range of potential applications in pharmacology, particularly in anti-inflammatory and antiviral therapies. Future research should focus on detailed pharmacokinetic studies, toxicity assessments, and clinical trials to fully elucidate its therapeutic potential.
The exploration of structure-activity relationships will be crucial for optimizing this compound and developing derivatives with enhanced efficacy and safety profiles. Continued interdisciplinary research will likely uncover new applications and broaden our understanding of this promising compound.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may exert its effects by modulating signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations
Structural Modifications and Bioactivity :
- The introduction of chloro and dioxoisoindolinyl groups (e.g., compounds in ) enhances binding affinity to CNS targets like mGlu1 receptors, critical in schizophrenia therapy. These groups improve steric and electronic interactions with hydrophobic pockets in receptor binding sites .
- Fluorine substitution (e.g., 4-fluoro-dioxoisoindolinyl in ) increases metabolic stability by reducing cytochrome P450-mediated oxidation, as evidenced by HRMS and pharmacokinetic studies .
Physicochemical Properties :
- The parent compound (CFC) exhibits moderate lipophilicity (logP ~2.1), while analogues with dioxoisoindolinyl groups (logP ~3.5–4.0) show enhanced blood-brain barrier penetration, critical for CNS applications .
- HRMS data for fluorinated derivatives (e.g., 415.0254 vs. calculated 415.0252 ) confirm precise synthetic control, essential for reproducibility in lead optimization.
Synthetic Routes :
- CFC is synthesized via amide coupling under mild conditions , whereas analogues like VU0487351 require microwave-assisted Suzuki-Miyaura cross-coupling to incorporate complex substituents .
- The use of phthalic anhydride in for introducing dioxoisoindolinyl groups highlights divergent synthetic strategies to modulate electronic properties.
Biological Activity
N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. This compound can bind to the active sites of specific enzymes, inhibiting their functions and subsequently affecting numerous biochemical pathways. Notably, it may modulate signaling pathways involved in inflammation and cancer progression, positioning it as a candidate for therapeutic applications in these areas.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Table 1 summarizes the anti-cancer activity based on cell viability percentages observed in various studies:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| This compound | HepG2 | 35.01% |
| This compound | MCF-7 | 41.81% |
| This compound | A549 | 39.22% |
The presence of electron-donating groups in the compound structure appears to enhance its anticancer activity, suggesting that structural modifications could lead to more potent derivatives .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects against several clinically relevant pathogens. In vitro studies reported effective inhibition against drug-resistant bacteria such as:
- Acinetobacter baumannii
- Klebsiella pneumoniae
- Staphylococcus aureus
These findings highlight the compound's potential as a lead for developing new antimicrobial agents .
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated the efficacy of this compound against HepG2 and MCF-7 cell lines. The compound exhibited a significant reduction in cell viability, suggesting strong anticancer activity through apoptosis induction .
- Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial properties of the compound against drug-resistant strains. The results indicated that it effectively inhibited bacterial growth, particularly against multidrug-resistant strains, making it a candidate for further development in infectious disease treatment .
Comparison with Similar Compounds
This compound can be compared with other compounds in terms of structure and biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Furan ring, carbamoyl group | Anticancer, Antimicrobial |
| Para-aminobenzoic acid (PABA) | Similar structural features | Primarily used as a building block in pharmaceuticals |
| N-(4-nitrobenzamide) | Nitro group substituent | Used in pigment synthesis |
The unique furan ring of this compound contributes to its distinct chemical properties and reactivity compared to similar compounds, enhancing its potential applications in drug development.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide, and how can reaction parameters be optimized?
The compound can be synthesized via coupling reactions between furan-carboxylic acid derivatives and 4-carbamoylaniline. A representative method involves microwave-assisted synthesis (150°C for 15 minutes in DMF with K₂CO₃), followed by purification via trituration with cold methanol, yielding ~53% purity . Optimizing stoichiometry (e.g., 1.5 equivalents of anhydride) and solvent systems (acetic acid for reflux conditions) enhances yield . Reaction monitoring via TLC or LC-MS ensures minimal byproduct formation.
Q. What safety protocols should be followed when handling this compound?
Based on structurally similar compounds, it may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A) . Mandatory precautions include:
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Engineering controls: Fume hoods to prevent aerosol inhalation.
- Emergency measures: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation .
Q. Which analytical techniques are critical for confirming the identity of this compound post-synthesis?
- NMR spectroscopy : Diagnostic signals include aromatic protons (δ 6.42–8.16 ppm) and carboxamide carbonyl carbons (δ 167.3 ppm) .
- HPLC : Purity assessment (≥98% by analytical HPLC).
- Mass spectrometry : HRMS for molecular ion verification (e.g., [M+H]⁺ at m/z 425.91) .
Advanced Research Questions
Q. How can computational docking studies predict the binding affinity of this compound to viral targets?
Molecular docking (e.g., AutoDock Vina) involves energy-minimizing the compound’s 3D structure and docking it into target proteins (e.g., SARS-CoV-2 spike glycoprotein). Binding affinities (e.g., -8.8 kcal/mol for envelope proteins) and interaction profiles (hydrogen bonds, hydrophobic contacts) are analyzed . Validation via comparative studies with known inhibitors (e.g., remdesivir) and molecular dynamics (MD) simulations ensures reliability .
Q. How should researchers resolve contradictions in biological activity data across derivatives of this compound?
Discrepancies may arise from assay variability (e.g., cell lines, concentrations). Methodological approaches include:
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Challenges include polymorphism and crystal disorder due to flexible moieties. Strategies:
Q. How can plasma stability be optimized for pharmacokinetic studies of this compound?
Plasma stability assays involve incubating derivatives in species-specific plasma (37°C) with LC-MS/MS quantification. Structural modifications (e.g., introducing cyclopropyl groups) reduce enzymatic degradation, as seen in lead optimization studies where derivatives with <50% degradation after 1 hour are prioritized . Complementary microsomal assays assess metabolic pathways.
Q. What role do advanced NMR techniques play in elucidating the compound’s dynamic behavior in solution?
- ²D NMR (COSY, NOESY) : Resolves spin-spin coupling and spatial proximities (e.g., furan-methyl to aromatic protons).
- Variable-temperature NMR : Detects conformational flexibility, critical for understanding solubility and aggregation tendencies .
Methodological Considerations
- Structural refinement : SHELXL is preferred for small-molecule crystallography due to robust handling of twinning and disorder .
- Data interpretation : Cross-referencing computational predictions (e.g., docking scores) with experimental IC₅₀ values ensures translational validity .
- Safety compliance : Adherence to OSHA HCS standards (29 CFR 1910) for handling toxic compounds is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
